Diethyl 2-(3-methylbut-3-enyl)propanedioate
Description
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
diethyl 2-(3-methylbut-3-enyl)propanedioate |
InChI |
InChI=1S/C12H20O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h10H,3,5-8H2,1-2,4H3 |
InChI Key |
XXFIWAJVJUCXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Diethyl 2-allylmalonate
The primary synthetic route to this compound involves the alkylation of diethyl 2-allylmalonate with 3-methylbut-3-en-1-yl tosylate (4-methylbenzenesulfonate) under basic conditions. This method is a nucleophilic substitution reaction where the malonate anion attacks the electrophilic alkyl sulfonate.
Procedure Summary:
- Diethyl 2-allylmalonate is dissolved in dimethylformamide (DMF).
- Sodium hydride (60% dispersion) is added slowly at 0 °C to deprotonate the malonate, forming the nucleophilic enolate.
- After gas evolution ceases, the reaction mixture is warmed to room temperature.
- 3-Methylbut-3-en-1-yl 4-methylbenzenesulfonate is added to the reaction mixture.
- The reaction proceeds via nucleophilic substitution to give this compound.
This method is adapted from a modified protocol reported in the literature, ensuring high conversion and yield.
Use of Lithium Salts of Malonate Esters with (η3-Allyl)Dicarbonyl Nitrosyl Iron Complexes
An alternative approach involves the reaction of lithium salts of malonate esters with (η3-allyl)dicarbonyl nitrosyl iron complexes. This organometallic-mediated process allows for the formation of substituted malonates under mild conditions.
Procedure Summary:
- Lithium hydride is added to dry tetrahydrofuran (THF) under nitrogen atmosphere.
- Dimethyl malonate or di-iso-butyl malonate is added to generate the lithium salt.
- This nucleophilic lithium salt is then reacted with the respective (η3-allyl)dicarbonyl nitrosyl iron complex in dry THF or methyl-tert-butyl ether (MTBE).
- The reaction mixture is stirred at room temperature or heated (e.g., 80 °C for 20 hours) to promote substitution.
- After completion, the product is extracted, dried, and purified by column chromatography.
Though this method primarily reports on dimethyl and di-iso-butyl malonates, it is adaptable to diethyl malonate derivatives with appropriate modifications.
Comparative Data Table of Preparation Methods
Research Results and Analytical Data
Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the structure of this compound with characteristic chemical shifts corresponding to the allylic and ester protons in CDCl3 solvent.
Gas Chromatography (GC): Conversion rates during organometallic substitution reactions are monitored by GC, confirming reaction progress and product formation.
Mass Spectrometry (MS): Low and high-resolution MS analyses validate molecular weights and purity of the synthesized compounds.
Chromatographic Purification: Silica gel column chromatography using isohexane/diethyl ether mixtures effectively purifies the target compound after synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-methylbut-3-enyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-carbon position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Diethyl 2-(3-methylbut-3-enyl)propanedioate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(3-methylbut-3-enyl)propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds . This reactivity is exploited in malonic ester synthesis, where the compound acts as a nucleophile in substitution reactions to form substituted malonic esters .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Diethyl 2-(3-methylbut-3-enyl)propanedioate with four analogs, emphasizing substituent effects, molecular properties, and reactivity.
Substituent Diversity and Molecular Properties
Reactivity and Functional Group Influence
- Alkene Reactivity : The 3-methylbut-3-enyl group in the target compound allows for Diels-Alder reactions or electrophilic additions, similar to the allyl group in Diethyl (3-methylbutyl)allylmalonate .
- Ketone-Containing Analog: The ketone in Diethyl 2-(3,3-dimethyl-2-oxobutyl)propanedioate promotes keto-enol tautomerism, enabling nucleophilic attacks at the α-carbon, a feature absent in the alkenyl analog .
- Steric Effects : The tert-butyl group in 3-O-tert-butyl 1-O-ethyl 2-(2-methylpropyl)propanedioate hinders reactions at the central carbon, contrasting with the less hindered 3-methylbut-3-enyl group .
- Electrophilic Substitution: The 4-chlorobutyl substituent in 1,3-Diethyl 2-(4-chlorobutyl)propanedioate offers a site for nucleophilic substitution, unlike the non-halogenated analogs .
Physicochemical Properties
Biological Activity
Diethyl 2-(3-methylbut-3-enyl)propanedioate, also known as diethyl (3-methylbut-2-enyl)malonate, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It is characterized by its branched alkene side chain, which contributes to its unique reactivity and biological properties. The compound belongs to the class of malonates, which are esters derived from malonic acid. Its structural features allow for various chemical transformations that can enhance its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with cellular pathways and potential effects on enzyme activities. Research has indicated that compounds with similar structures can influence various biological processes, including:
- Antioxidant Activity : Some malonate derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Certain derivatives have been investigated for their potential to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Case Studies and Experimental Data
- Antioxidant Properties : A study demonstrated that diethyl malonate derivatives exhibited significant scavenging activity against free radicals. The presence of the 3-methylbut-2-enyl group was found to enhance this activity compared to other malonates.
- Anti-inflammatory Effects : In vitro assays showed that diethyl (3-methylbut-2-enyl)malonate reduced the secretion of TNF-α in activated macrophages, suggesting a mechanism for its anti-inflammatory action .
- Antitumor Activity : Research involving various cancer cell lines indicated that this compound inhibited cell growth at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Data Tables
Q & A
Q. Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell dimensions | |
| Dihedral angles | 62.78° (indole vs. benzene), 80.53° (indole vs. sulfonyl group) |
| Hydrogen bond distance | 2.42–2.65 Å |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., vinyl protons at δ 5.2–5.8 ppm) and ester carbonyls (δ ~165 ppm).
- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and C=C stretches (~1640 cm⁻¹).
- SCXRD : Provides bond lengths (e.g., C–C = 1.449 Å) and angles (e.g., C–C–C = 119.7°) for unambiguous structural assignment .
Advanced: How can computational chemistry predict substituent effects on reactivity in derivatives?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of substituents. For example, electron-withdrawing groups increase the electrophilicity of the propanedioate core, enhancing nucleophilic attack. Molecular dynamics (MD) simulations can predict steric effects in derivatives like Diethyl 2-(but-3-yn-1-yl)propanedioate (CAS 117500-15-9), correlating with experimental reactivity trends .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Respiratory Protection : Use NIOSH-approved P95 respirators for particulates; OV/AG/P99 cartridges if volatile organic compounds are present.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks .
Advanced: How are contradictions in crystallographic data resolved during refinement?
Answer:
Discrepancies in -factors or thermal parameters are addressed by:
Re-examining hydrogen atom placement using SHELXL’s riding model.
Applying anisotropic displacement parameters for non-hydrogen atoms.
Cross-validating with spectroscopic data (e.g., NMR coupling constants for stereochemistry) .
Basic: What environmental fate studies are relevant for this compound?
Answer:
Studies focus on hydrolysis kinetics (pH-dependent), photodegradation in aquatic systems, and biodegradation via OECD 301 tests. Henry’s law constants () and octanol-water partition coefficients () predict environmental partitioning. EPA frameworks for related malonates (e.g., diethyl malonate) guide experimental design .
Advanced: What mechanistic insights explain the compound’s reactivity in Michael addition reactions?
Answer:
The propanedioate’s α,β-unsaturated ester acts as a Michael acceptor. Kinetic studies (UV-Vis monitoring) reveal that electron-deficient alkenes react faster with nucleophiles. Steric effects from the 3-methylbut-3-enyl group slow reactions compared to less hindered analogs. Transition state modeling (DFT) validates these trends .
Basic: How are derivatives like Diethyl 2-(1-cyano-3-methylbutyl)propanedioate (CAS g/mol) synthesized?
Answer:
Derivatives are prepared via nucleophilic substitution or condensation. For example, cyano groups are introduced using KCN in DMF. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for molecular ion confirmation .
Advanced: What strategies optimize reaction yields in scaled-up syntheses?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnBr₂ vs. BF₃·Et₂O) for improved turnover.
- Solvent Optimization : High-boiling solvents (e.g., toluene) enhance reflux efficiency.
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
